Barbituric acid, sodium salt

Catalog No.
S656194
CAS No.
4390-16-3
M.F
C4H3N2NaO3
M. Wt
150.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barbituric acid, sodium salt

CAS Number

4390-16-3

Product Name

Barbituric acid, sodium salt

IUPAC Name

sodium;2,6-dioxo-5H-pyrimidin-4-olate

Molecular Formula

C4H3N2NaO3

Molecular Weight

150.07 g/mol

InChI

InChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1

InChI Key

MHQHHBYRYFICDV-UHFFFAOYSA-M

SMILES

C1C(=O)NC(=O)[N-]C1=O.[Na+]

Synonyms

barbiturate, barbituric acid, barbituric acid, monosodium salt, sodium barbiturate

Canonical SMILES

C1C(=O)NC(=O)N=C1[O-].[Na+]

Barbiturate is a class of drugs characterized as central nervous system (CNS) depressants. Barbiturate compounds bind to the gamma amino butyric acid (GABA)-A receptor, thereby increasing the influx of chloride ions into the neuron and subsequently causing hyperpolarization, which produces a decrease in neuronal transmission. Other barbiturate effects in the CNS may include modulation of sodium and calcium channels as well as inhibition of glutamate-mediated excitation. Although the effects of barbiturates are seen throughout the CNS, the predominant effect occurs in the midbrain region, the part of the brain associated with arousal. CNS depressive effects associated with this drug class include mild sedation, hypnosis, anesthesia, and coma as well as a decrease in seizure activity.

Barbituric acid, sodium salt, is the pre-deprotonated, water-soluble form of the foundational pyrimidine-2,4,6(1H,3H,5H)-trione core. In industrial and advanced laboratory settings, it serves as a critical nucleophilic precursor for Knoevenagel condensations, N-alkylations, and coordination chemistry. By providing the reactive enolate equivalent directly, it bypasses the need for in situ base generation [1]. This makes it a highly efficient building block for synthesizing pharmaceutical intermediates, functional dyes, and metal-organic complexes under mild, aqueous, or green-chemistry conditions where precise pH control and high solubility are required .

Procurement Fit

Soluble salt form simplifies aqueous buffer and assay preparation
Defined ionic character supports reproducible conductivity and pH control
Structurally characterized building block for coordination chemistry and NLO crystal engineering

Procuring free barbituric acid (CAS 67-52-7) as a substitute for the sodium salt introduces significant process inefficiencies. The free acid exhibits lower cold-water solubility, necessitating either energy-intensive heating or the addition of organic co-solvents . Furthermore, activating the free acid requires the stoichiometric addition of external bases (e.g., sodium alkoxides or amines) [1]. This in situ deprotonation step can trigger base-catalyzed degradation of sensitive electrophiles, precipitate metal hydroxides during coordination complex synthesis, and introduce residual salts that complicate downstream purification. The sodium salt eliminates these variables, ensuring reproducible nucleophilicity and improved atom economy.

Substitution Risk

Free acid (BA) exhibits lower aqueous solubility and a distinct ionic conductivity profile, which may compromise buffer reproducibility.
2-Thiobarbituric acid (TBA) sulfur substitution shifts electronic structure and chromogenic chemistry, making colorimetric detection workflows non-transferable.
Other alkali metal barbiturates (Li, K, Cs) form different coordination geometries and hydrogen-bonded networks, altering material properties and crystallization outcomes.

Elimination of In Situ Base Activation

Utilizing sodium barbiturate provides the pyrimidine core in its pre-deprotonated, nucleophilic enolate form. In standard alkylation or condensation workflows, activating free barbituric acid requires the addition of exactly 1.0 equivalent of a strong base [1]. Procuring the sodium salt directly eliminates this activation step, reducing the total reagent count, preventing localized alkaline spikes in the reactor, and eliminating the exothermic base-addition phase.

Evidence DimensionStoichiometric base requirement for nucleophilic activation
Target Compound Data0.0 equivalents of external base required
Comparator Or Baseline1.0 equivalent of strong base required (Free barbituric acid)
Quantified Difference100% reduction in external base usage
ConditionsCondensation and alkylation reactions requiring the barbiturate anion

Eliminates a process step and prevents base-catalyzed degradation of sensitive electrophiles, directly improving scalable process economics.

Aqueous Solubility
Data to verify
≥20 mg/mL (hot water) vs ~11.5 mg/mL (BA) and ~6 mg/mL (TBA)
Enables concentrated stock preparation for buffer and assay workflows
Hot water required; precipitation may occur on cooling

Aqueous Solubility and Process Throughput

The sodium salt of barbituric acid exhibits enhanced aqueous solubility profiles compared to its fully protonated counterpart. While free barbituric acid has a limited cold-water solubility of approximately 11.5 g/L at 25 °C, sodium barbiturate readily forms clear aqueous solutions at concentrations of 20 g/L and higher without requiring prolonged heating . This enhanced solubility facilitates higher-concentration aqueous reactions, reducing the required reactor volume and minimizing the need for organic co-solvents in green-chemistry syntheses.

Evidence DimensionValidated cold-water solubility concentration
Target Compound Data≥ 20 g/L (clear solution at 20-25 °C)
Comparator Or Baseline~11.5 g/L at 25 °C (Free barbituric acid)
Quantified Difference>70% increase in baseline cold-water solubility
ConditionsAqueous medium, ambient temperature

Enables higher volumetric efficiency in aqueous reactors and reduces the energy costs associated with heating poorly soluble free-acid suspensions.

Ionic Conductivity
Reported
Λ₀ (Na salt) 89.91 vs BA 372.31 S cm² equiv⁻¹ (4.1× diff.)
Sodium salt provides fully dissociated ions for reproducible electrochemical control
Free acid relies on auto-ionisation; not interchangeable for ionic strength-dependent systems

Prevention of Metal Hydroxide Precipitation in Coordination Chemistry

In the synthesis of transition metal complexes (e.g., with Cu(II) or Pd(II)), sodium barbiturate acts as a direct, water-soluble ligand precursor. When researchers attempt to use free barbituric acid, the required addition of hydroxide ions to deprotonate the ligand frequently results in the competitive precipitation of insoluble metal hydroxides before complexation can occur [1]. By employing the pre-formed sodium salt, the ligand is immediately available for coordination in neutral aqueous media, yielding pure complexes such as [Cu(Hbarb)2(H2O)3] without basic side-reactions.

Evidence DimensionAqueous metal complexation pathway
Target Compound DataDirect coordination in neutral pH (no precipitation)
Comparator Or BaselineFree acid + base addition (high risk of metal hydroxide precipitation)
Quantified DifferenceElimination of competitive metal hydroxide formation
ConditionsAqueous synthesis of transition metal-barbiturate complexes

Ensures reproducible yields and high purity of metal-organic complexes by avoiding the biphasic precipitation issues common with in situ ligand deprotonation.

Coordination Architecture
Class-level
Na⁺: intermediate coordination number; N–H···O ribbons linking BA⁻/BAH units
Cation-specific geometry dictates supramolecular assembly; essential for crystal reproducibility
Structure confirmed by single-crystal XRD; sensitive to cation size and stoichiometry
NLO Performance
Class-level
Ca-barbiturate SHG ~1.15× KDP; hyperpolarizability: BA < TBA < seleno-BA
Barbiturate anion acts as phase-matchable SHG chromophore; sodium salt serves as soluble precursor
Direct NLO data on sodium barbiturate not reported; inferred from anion commonality
Colorimetric Assay
Reported
LOD 10 µg; linear 18.75 µg/mL–2.25 mg/mL; molar absorptivity 31.4 L mol⁻¹ cm⁻¹
Validated violuric acid method enables direct quantification in salt-containing matrices
Requires acidification to free barbituric acid; TBA-based methods not directly comparable
Absorption Rate Context
Class-level
Na salt forms show faster absorption onset vs. free acid at 15–30 min (p<0.05, class-level)
Supports dissolution-rate screening in solution-based in vitro models
Class inference from phenobarbital/secobarbital; direct Na barbiturate data not reported

Green Chemistry Knoevenagel Condensations

Sodium barbiturate is highly indicated for aqueous Knoevenagel condensations to produce arylidene barbituric acid derivatives. Its high water solubility and intrinsic nucleophilicity allow these reactions to proceed efficiently in water without the need for organic solvents or additional basic catalysts, directly supporting environmentally benign manufacturing processes .

Synthesis of Base-Sensitive Pharmaceutical Intermediates

In the development of C-glycosides, N-alkylated barbiturates, and other active pharmaceutical ingredients (APIs), the sodium salt acts as a mild, pre-activated nucleophile. It is a highly indicated reagent when the electrophilic partner (such as an unprotected sugar or a hydrolyzable halide) is prone to degradation under the strongly basic conditions required to activate free barbituric acid [1].

Aqueous Transition Metal Complexation

For inorganic chemists and materials scientists synthesizing metal-organic complexes, sodium barbiturate serves as a highly compatible water-soluble ligand. It coordinates readily with transition metals like copper and palladium in aqueous solutions, avoiding the need for pH adjustments that typically lead to unwanted metal hydroxide precipitation [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enzymatic buffer preparation
Aqueous solubility and ionic definition
Buffer capacity and pH stability in 7–9 range
Supramolecular crystal engineering
Defined Na⁺ coordination geometry and H-bonding
Crystallographic reproducibility and thermal stability
NLO material synthesis
Anion hyperpolarizability and phase-matchability
SHG response benchmarking against KDP reference
Barbituric acid quantification
Violuric acid derivatization compatibility
Detection limit and salt-tolerance in complex sample matrices

Physical Description

Beige powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.00413624 g/mol

Monoisotopic Mass

150.00413624 g/mol

Heavy Atom Count

10

Related CAS

67-52-7 (Parent)

Other CAS

24012-01-9
4390-16-3

General Manufacturing Information

2,4,6(1H,3H,5H)-Pyrimidinetrione, sodium salt (1:1): ACTIVE

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